molecular formula C13H10ClN3O B2916604 2-(5-Amino-2-chlorophenyl)-1,3-benzoxazol-5-amine CAS No. 952933-61-8

2-(5-Amino-2-chlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B2916604
CAS No.: 952933-61-8
M. Wt: 259.69
InChI Key: VIQJGLFCORWEBP-UHFFFAOYSA-N
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Description

2-(5-Amino-2-chlorophenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of an amino group and a chlorine atom on the phenyl ring, which is attached to the benzoxazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-chlorophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-chlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Amino-2-chlorophenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its structural features.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-chlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The amino and chlorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-2-chlorophenyl)acetonitrile
  • (5-Amino-2-chlorophenyl)boronic acid
  • 2-Amino-5-chloro-N-(2-chlorophenyl)benzamide

Uniqueness

2-(5-Amino-2-chlorophenyl)-1,3-benzoxazol-5-amine is unique due to its benzoxazole core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5-amino-2-chlorophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQJGLFCORWEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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